

Metaxalone-d3: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Metaxalone-d3	
Cat. No.:	B15615813	Get Quote

CAS Number: 1192812-66-0

This technical guide provides an in-depth overview of **Metaxalone-d3**, a deuterated analog of the skeletal muscle relaxant Metaxalone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analytical methodologies, and metabolic pathways.

Chemical and Physical Properties

Metaxalone-d3 is a stable, isotopically labeled form of Metaxalone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical behavior.

Table 1: Chemical Identifiers and Properties of Metaxalone-d3



Property	Value
CAS Number	1192812-66-0
Molecular Formula	C12H12D3NO3
Molecular Weight	224.3 g/mol
IUPAC Name	5-((3,5-dimethylphenoxy-2,4,6-d3)methyl)oxazolidin-2-one
Synonyms	Metaxalone D3
Storage Condition	2-8°C

Table 2: Physicochemical Properties of Metaxalone (and Metaxalone-d3, where applicable)

Property	Value
Appearance	White to almost white, odorless crystalline powder
Solubility	Freely soluble in chloroform; soluble in methanol and 96% ethanol; practically insoluble in ether or water.[3]
Molecular Weight (Metaxalone)	221.25 g/mol [4]
Molecular Formula (Metaxalone)	C12H15NO3[4]
LogP	2.42[3][5]
Apparent Volume of Distribution (V/F)	~800 L[3][5]

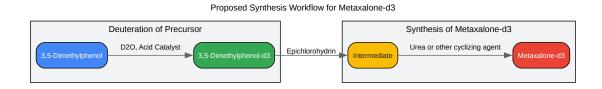
Synthesis of Metaxalone-d3

While specific, detailed protocols for the synthesis of **Metaxalone-d3** are not readily available in the public domain, a plausible synthetic route can be inferred from established methods for preparing Metaxalone and general strategies for deuterium labeling. One common approach involves the use of a deuterated precursor.



A likely pathway would be the reaction of 3,5-dimethylphenol-d3 with a suitable reagent to introduce the oxazolidinone moiety. The deuteration of the 3,5-dimethylphenol precursor at the 2, 4, and 6 positions of the aromatic ring could be achieved through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O.

A potential synthetic workflow is outlined below:



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Caption: Proposed synthesis of Metaxalone-d3.

Analytical Methodologies

Metaxalone-d3 is instrumental in the accurate quantification of Metaxalone in biological matrices. The following sections detail a typical experimental protocol for an LC-MS/MS method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Metaxalone from plasma is liquid-liquid extraction.

- To 100 μL of human plasma in a pre-labeled tube, add 25 μL of **Metaxalone-d3** internal standard working solution.
- Vortex the mixture for 30 seconds.



- Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer the supernatant organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue with 200 μL of the mobile phase.
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

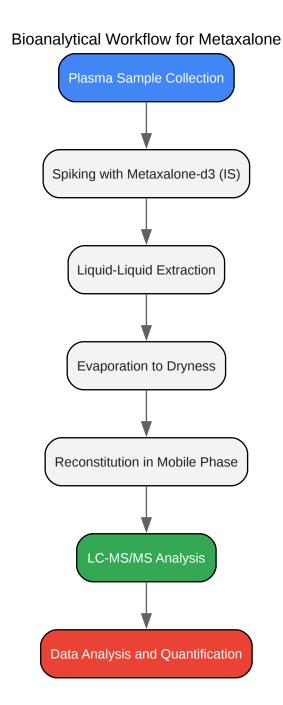
Table 3: Example LC-MS/MS Parameters for Metaxalone Quantification



Parameter	Condition
LC System	Waters Acquity UPLC or equivalent
Column	C18 reverse-phase column (e.g., Chromatopak Peerless Basic C18, 50 x 4.6 mm, 3.0 μm)
Mobile Phase	Isocratic mixture of Methanol and 5mM Ammonium Acetate (85:15 v/v)
Flow Rate	0.500 mL/min
Column Temperature	40°C
Injection Volume	5 μL
MS System	Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Metaxalone)	m/z 222.14 → 160.98
MRM Transition (Metaxalone-d3)	m/z 228.25 → 167.02
Dwell Time	0.200 sec
Cone Voltage	25 V
Collision Energy	15.0 V

The following diagram illustrates a typical experimental workflow for the bioanalysis of Metaxalone using **Metaxalone-d3**.





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Caption: Bioanalytical workflow for Metaxalone.

Metabolism of Metaxalone





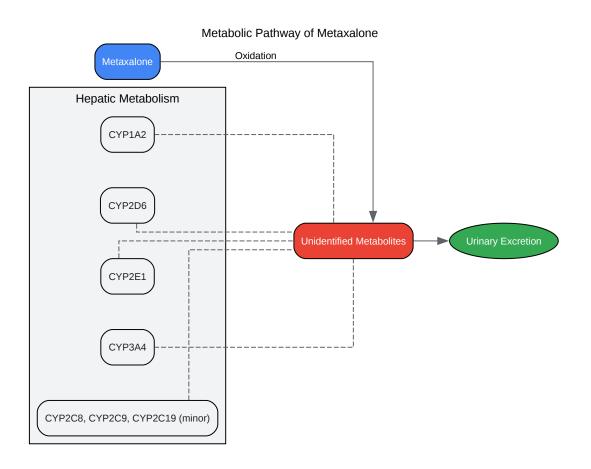


The exact mechanism of action of Metaxalone is not fully established but is thought to be related to general central nervous system depression.[3][6][7] Metaxalone does not directly act on skeletal muscle fibers.[3][6][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3] The metabolites are then excreted in the urine.[3]

The main CYP450 enzymes involved in the metabolism of Metaxalone are CYP1A2, CYP2D6, CYP2E1, and CYP3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[3][7]

The metabolic pathway can be visualized as follows:





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Caption: Metabolic pathway of Metaxalone.

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